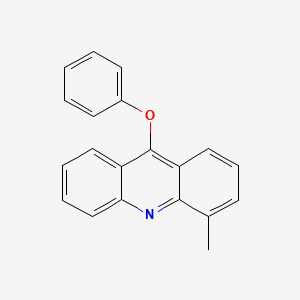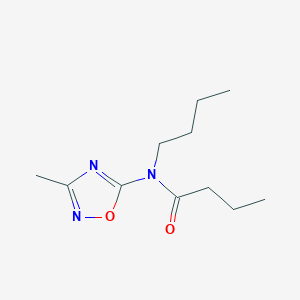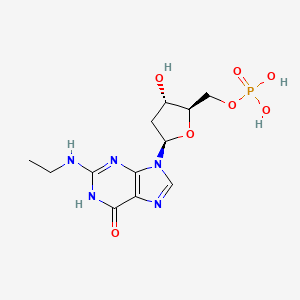
2'-Deoxy-N-ethylguanosine 5'-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxy-N-ethylguanosine 5’-phosphate: is a nucleotide analog that consists of a guanine base, a deoxyribose sugar, and a phosphate group. This compound is structurally similar to deoxyguanosine monophosphate but with an ethyl group attached to the nitrogen atom at the 2’ position. It is used in various biochemical and molecular biology applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-N-ethylguanosine 5’-phosphate typically involves the following steps:
Protection of Functional Groups: The hydroxyl groups of deoxyribose are protected using silyl or acyl protecting groups.
N-Alkylation: The guanine base is alkylated with an ethyl group at the nitrogen atom at the 2’ position using ethylating agents such as ethyl iodide or ethyl bromide under basic conditions.
Phosphorylation: The protected nucleoside is then phosphorylated at the 5’ position using phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoramidite chemistry.
Deprotection: The protecting groups are removed to yield the final product, 2’-Deoxy-N-ethylguanosine 5’-phosphate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2’-Deoxy-N-ethylguanosine 5’-phosphate can undergo oxidation reactions, particularly at the guanine base, leading to the formation of oxo-derivatives.
Reduction: Reduction reactions can occur at the ethyl group, converting it to an ethyl alcohol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phosphate group, forming various phosphate esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts like triethylamine (TEA).
Major Products:
Oxidation: Oxo-derivatives of the guanine base.
Reduction: Ethyl alcohol derivatives.
Substitution: Various phosphate esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 2’-Deoxy-N-ethylguanosine 5’-phosphate is used as a building block in the synthesis of modified oligonucleotides and nucleic acids. It is also employed in studying the kinetics and mechanisms of nucleotide-related reactions.
Biology: In biological research, this compound is used to investigate DNA replication and repair mechanisms. It serves as a substrate for various DNA polymerases and nucleases.
Medicine: The compound is explored for its potential therapeutic applications, particularly in antiviral and anticancer research. Its analogs are studied for their ability to inhibit viral replication and induce apoptosis in cancer cells.
Industry: In the biotechnology industry, 2’-Deoxy-N-ethylguanosine 5’-phosphate is used in the development of diagnostic assays and as a reagent in molecular biology kits.
Mecanismo De Acción
The mechanism of action of 2’-Deoxy-N-ethylguanosine 5’-phosphate involves its incorporation into DNA or RNA strands during replication or transcription. The ethyl group at the 2’ position can cause steric hindrance, affecting the binding affinity and activity of enzymes such as DNA polymerases and nucleases. This can lead to the inhibition of DNA synthesis and repair, making it a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
2’-Deoxyguanosine 5’-phosphate: Lacks the ethyl group at the 2’ position.
2’-Deoxy-N-methylguanosine 5’-phosphate: Contains a methyl group instead of an ethyl group.
2’-Deoxy-N-propylguanosine 5’-phosphate: Contains a propyl group instead of an ethyl group.
Uniqueness: 2’-Deoxy-N-ethylguanosine 5’-phosphate is unique due to the presence of the ethyl group at the 2’ position, which imparts distinct steric and electronic properties. This modification can influence the compound’s interaction with enzymes and nucleic acids, making it valuable for specific biochemical and therapeutic applications.
Propiedades
Fórmula molecular |
C12H18N5O7P |
|---|---|
Peso molecular |
375.27 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-[2-(ethylamino)-6-oxo-1H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H18N5O7P/c1-2-13-12-15-10-9(11(19)16-12)14-5-17(10)8-3-6(18)7(24-8)4-23-25(20,21)22/h5-8,18H,2-4H2,1H3,(H2,20,21,22)(H2,13,15,16,19)/t6-,7+,8+/m0/s1 |
Clave InChI |
HXJCRKAPBPSPMX-XLPZGREQSA-N |
SMILES isomérico |
CCNC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)O)O |
SMILES canónico |
CCNC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COP(=O)(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


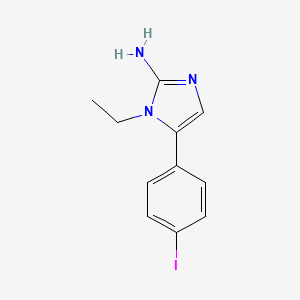

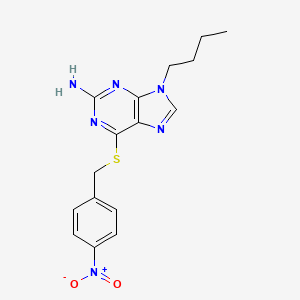
![[(2R)-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-3-[(Z)-icos-11-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12938429.png)
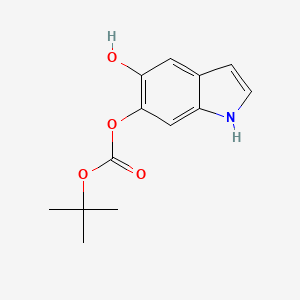
![2-[2-(Hydroxymethyl)phenyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12938434.png)
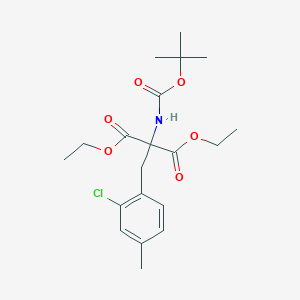

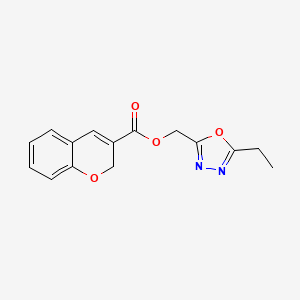
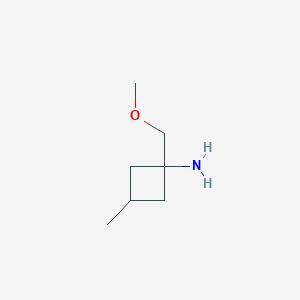
![10-[(2-Ethenylphenyl)methyl]acridin-9(10H)-one](/img/structure/B12938461.png)

